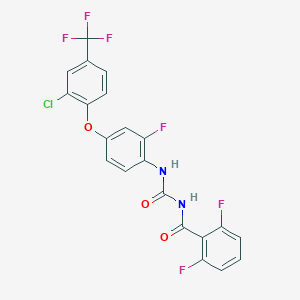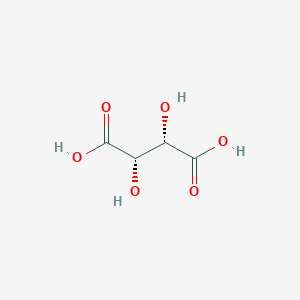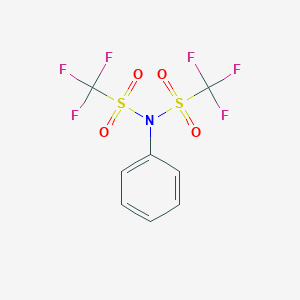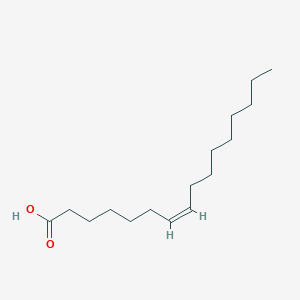
Flufenoxuron
Übersicht
Beschreibung
Flufenoxuron: is an insecticide that belongs to the benzoylurea chitin synthesis inhibitor group. This group also includes compounds such as diflubenzuron, triflumuron, and lufenuron . This compound is a white crystalline powder that is insoluble in water, non-flammable, and not an oxidizer . It is primarily used in agriculture to control insect pests by inhibiting the synthesis of chitin, an essential component of the insect exoskeleton .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, flufenoxuron is used as a model compound to study the synthesis and properties of benzoylurea derivatives .
Biology: In biological research, this compound is used to study the effects of chitin synthesis inhibition on insect development and reproduction . It has been shown to impair the organization and development of testis follicles in insects, leading to reduced fecundity and fertility .
Medicine: this compound is under investigation for its potential use in medical applications, including the treatment of septic shock through cascade hemofiltration .
Industry: In industry, this compound is used as an insecticide to control pest populations in agriculture and forestry . It is also used in wood preservation to protect against insect damage .
Wirkmechanismus
Target of Action
Flufenoxuron is an insecticide that belongs to the benzoylurea chitin synthesis inhibitor group . Its primary target is the chitin synthesis pathway in insects and mites . Chitin is a crucial component of the exoskeleton of insects and mites, and its synthesis is vital for their growth and development .
Mode of Action
This compound acts as an insect growth regulator by inhibiting chitin synthesis . It disrupts the normal growth and development of insects and mites by preventing the formation of chitin in their bodies . This leads to abnormalities in the formation of the exoskeleton during the molting process, ultimately causing the death of the organism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chitin synthesis pathway . By inhibiting chitin synthase, this compound prevents the formation of chitin, a key component of the exoskeleton of insects and mites . This disruption in the chitin synthesis pathway leads to downstream effects such as abnormal exoskeleton formation and impaired growth and development .
Pharmacokinetics
It is known that this compound has a low aqueous solubility and is non-volatile . It is moderately persistent in soils but degrades quickly in aquatic systems in the presence of sunlight .
Result of Action
The result of this compound’s action is the death of the targeted insects and mites . By inhibiting chitin synthesis, this compound disrupts the normal growth and development of these organisms, leading to abnormalities in exoskeleton formation and ultimately causing their death .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. It is moderately persistent in soils but will degrade quickly in aquatic systems in the presence of sunlight . Therefore, the effectiveness of this compound can vary depending on the specific environmental conditions where it is used.
Biochemische Analyse
Biochemical Properties
Flufenoxuron exerts its effects by inhibiting chitin synthesis Chitin is a crucial component of the exoskeleton of insects, and its inhibition leads to the death of the insect
Cellular Effects
This compound has been shown to have significant effects on the embryonic development of non-target organisms like hen’s eggs . It induced some blood parameters perturbations, especially at higher concentrations . It also caused a decrease in blood serum proteins, an increase in triglycerides, a decrease in cholesterol, and a decrease in Alanine amino transferase (GPT) .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of chitin synthesis This inhibition disrupts the normal development and molting process of insects, leading to their death
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function . It was found to reduce the main metabolites content in the larval whole-body tissue homogenate of the house fly, Musca domestica .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dose of 10µg/egg, embryonic development was normal but lagged behind that of the control group. At a higher dose of 100µg/egg, it induced teratogenic effects, such as neural tube defects and anophthalmia .
Metabolic Pathways
This compound is metabolized by cleavage of the bond adjacent to the 2,6-difluorobenzoyl moiety, followed by oxidation or hydroxylation . The major metabolite identified in rats was 2,6-difluorobenzoic acid .
Transport and Distribution
After oral administration to rats, absorbed this compound was widely distributed throughout the body, with the highest levels in fat and bone marrow . It was excreted in the milk of lactating rats and shown to accumulate in body fat .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Flufenoxuron is synthesized through a multi-step process involving the reaction of 2,6-difluorobenzamide with 4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluoroaniline . The reaction typically occurs under controlled conditions with specific reagents and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry for purification . The process includes extraction with acetone and partition with n-hexane, followed by clean-up using a florisil-glass column with acetone/n-hexane as eluting solvents .
Analyse Chemischer Reaktionen
Types of Reactions: Flufenoxuron undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Vergleich Mit ähnlichen Verbindungen
- Diflubenzuron
- Triflumuron
- Lufenuron
- Hexaflumuron
Comparison: Flufenoxuron is unique among benzoylurea chitin synthesis inhibitors due to its specific chemical structure, which includes a trifluoromethyl group and multiple fluorine atoms . This structure contributes to its high potency and selectivity as an insecticide . Compared to other similar compounds, this compound has a higher bioaccumulation potential in fish, which is an important consideration for environmental safety .
Eigenschaften
IUPAC Name |
N-[[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl]carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClF6N2O3/c22-12-8-10(21(26,27)28)4-7-17(12)33-11-5-6-16(15(25)9-11)29-20(32)30-19(31)18-13(23)2-1-3-14(18)24/h1-9H,(H2,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLHNOVXKPXDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClF6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041978 | |
| Record name | Flufenoxuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In xylene 6, n-hexane 0.11, cyclohexane 95, dichloromethane 18.8, methanol 3.5, acetone 73.8 (all in g/L, 25 °C), Solubility in g/100 mL at 20 °C: hexane 0.012; octan-1-ol 1.12; methanol 3.55; dichloromethane 18.7; cyclohexane 96.4; dimethyl sulfoxide 287; dimethyl formamide 287; acetone 73.6, In water, 3.8 ug/L (deionized water), In water, 4.0X10-6 g/L at 25 °C, In water, 0.0186 (pH 4); 0.00152 (pH 7); 0.00373 (pH 9) mg/L (25 °C) | |
| Record name | Flufenoxuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Relative density = 1.57 g/mL | |
| Record name | Flufenoxuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.52X10-9 mPa /SRC: 4.89X10-14 mm Hg/ at 20 °C | |
| Record name | Flufenoxuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Flufenoxuron is a benzoylurea type acaricide/insecticide which inhibits chitin biosynthesis (MOA Group 15) in nymphal mites and caterpillars. | |
| Record name | Flufenoxuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, White crystalline solid | |
CAS No. |
101463-69-8 | |
| Record name | Flufenoxuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101463-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flufenoxuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101463698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flufenoxuron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flufenoxuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(2-cloro-α,α,α-p-trifluorotolyloxy)-2-fluorophenyl)-3-(2,6-difluorobenzolyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzamide, N-[[[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl]amino]carbonyl]-2,6-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUFENOXURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD068OSS0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flufenoxuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
169-172 °C (decomposes) | |
| Record name | Flufenoxuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















